Cas no 1182838-07-8 (Methyl 3,4,5-Trimethoxy-d9-benzoate)

Methyl 3,4,5-Trimethoxy-d9-benzoate structure
1182838-07-8 structure
Product Name:Methyl 3,4,5-Trimethoxy-d9-benzoate
Numero CAS:1182838-07-8
MF:C11H14O5
MW:226.225863933563
CID:1066208
PubChem ID:15956
Update Time:2025-06-07

Methyl 3,4,5-Trimethoxy-d9-benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 3,4,5-Trimethoxy-d9-benzoate
    • AI3-21154
    • Methyl 3,4,5-trimethoxy benzoate
    • Benzoic acid,4,5-trimethoxy-, methyl ester
    • AS-60488
    • BCP18705
    • AC-907/25014289
    • AC-34705
    • Trimebutine Imp. C (EP); Trimethoprim Imp. H (EP); Methyl 3,4,5-Trimethoxybenzoate; Trimebutine Maleate Impurity C; Trimethoprim Impurity H
    • Methyl tri-O-methylgallate
    • SCHEMBL211747
    • F0001-0689
    • UNII-QFP1LSC7TK
    • BRN 2218156
    • AKOS003283901
    • AC-11227
    • NSC 16955
    • 1916-07-0
    • EINECS 217-629-3
    • s3863
    • T1092
    • 3,4,5-Trimethoxybenzoic acid methyl ester
    • InChI=1/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H
    • NSC-16955
    • MFCD00008431
    • HY-N2044
    • BENZOIC ACID, 3,4,5-TRIMETHOXY-, METHYL ESTER
    • D70529
    • 3,4,5-Trimethoxybenzoic acid, methyl ester
    • NSC16955
    • CS-0018534
    • 3,5-Trimethoxybenzoic acid methyl ester
    • Q27287238
    • DTXSID0062058
    • NS00026249
    • TRIMEBUTINE MALEATE IMPURITY C [EP IMPURITY]
    • 3,5-Trimethoxybenzoic acid, methyl ester
    • 4-10-00-01999 (Beilstein Handbook Reference)
    • Methyl gallate trimethyl ether
    • CHEBI:192678
    • Trimethylgallic acid methyl ester
    • Trimethylgallicacidmethylester
    • W-107730
    • BBL009653
    • Methyl 3,5-trimethoxybenzoate
    • EN300-1228933
    • Methyl 3,4,5-trimethoxybenzoate
    • 1182838-07-8
    • CHEMBL1651039
    • AMY22196
    • CCG-266765
    • QFP1LSC7TK
    • Methyl 3,4,5-trimethoxybenzoate, 98%
    • TRIMETHOPRIM IMPURITY H [EP IMPURITY]
    • Z18364264
    • Methyl EudesMate
    • STK401656
    • Inchi: 1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3
    • Chiave InChI: KACHFMOHOPLTNX-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C(=CC(C(=O)OC)=CC=1OC)OC

Proprietà calcolate

  • Massa esatta: 226.08412354g/mol
  • Massa monoisotopica: 226.08412354g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 216
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 54Ų

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